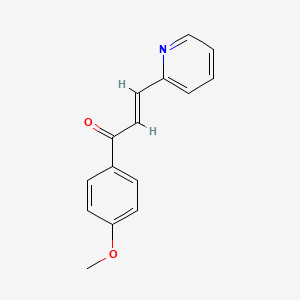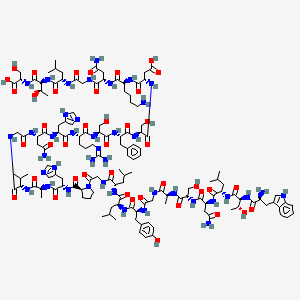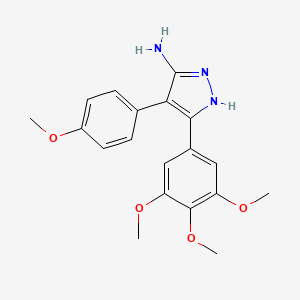![molecular formula C36H34N4O4 B10853852 N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide](/img/structure/B10853852.png)
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XR-9544 is a compound known for its role as a multidrug resistance modulator. It is one of the analogs of tariquidar, a third-generation inhibitor of P-glycoprotein, which is a protein associated with multidrug resistance in cancer cells . XR-9544 has been studied for its potential to inhibit the activity of ATP-binding cassette transporters, which are involved in the efflux of drugs from cancer cells, thereby reducing the effectiveness of chemotherapy .
Méthodes De Préparation
The synthesis of XR-9544 involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The synthetic routes often include:
Condensation Reactions: Initial steps may involve the condensation of specific aromatic compounds to form key intermediates.
Cyclization Reactions: These intermediates undergo cyclization to form the core structure of XR-9544.
Functional Group Modifications:
Industrial production methods for XR-9544 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
XR-9544 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
XR-9544 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the structure-activity relationships of multidrug resistance modulators.
Biology: XR-9544 is used in research to understand the mechanisms of drug resistance in cancer cells and to develop strategies to overcome this resistance.
Medicine: It has potential therapeutic applications in enhancing the efficacy of chemotherapy by inhibiting drug efflux transporters in cancer cells.
Mécanisme D'action
The mechanism of action of XR-9544 involves its interaction with ATP-binding cassette transporters, particularly P-glycoprotein. By binding to these transporters, XR-9544 inhibits their activity, preventing the efflux of chemotherapeutic drugs from cancer cells. This results in increased intracellular concentrations of the drugs, enhancing their cytotoxic effects on the cancer cells . The molecular targets of XR-9544 include the H-site of P-glycoprotein, where it exerts its inhibitory effects .
Comparaison Avec Des Composés Similaires
XR-9544 is similar to other tariquidar analogs, such as XR-9456, XR-9577, and XR-9504. These compounds share a common core structure but differ in their functional groups and specific activities . Compared to these analogs, XR-9544 has shown unique binding properties and inhibitory effects on P-glycoprotein, making it a valuable compound for research and potential therapeutic applications .
Similar Compounds
- XR-9456
- XR-9577
- XR-9504
These compounds, like XR-9544, are designed to inhibit multidrug resistance transporters and have been studied for their potential to enhance the efficacy of chemotherapy .
Propriétés
Formule moléculaire |
C36H34N4O4 |
|---|---|
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C36H34N4O4/c1-43-33-20-25-16-18-40(23-28(25)21-34(33)44-2)17-15-24-11-13-29(14-12-24)38-36(42)30-8-4-6-10-32(30)39-35(41)27-19-26-7-3-5-9-31(26)37-22-27/h3-14,19-22H,15-18,23H2,1-2H3,(H,38,42)(H,39,41) |
Clé InChI |
TZASTBIDWCFCGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-Methyl-2-(2,3,7,8-tetrahydro-furo[2,3-g]indol-1-yl)-ethylamine](/img/structure/B10853772.png)

![8-Ethyl-6-methoxy-3-methyl-8H-1,3a,7,8,9-pentaaza-dibenzo[e,h]azulene](/img/structure/B10853782.png)
![(R)-{3-[(4-Chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}piperidin-1-ylmethanone](/img/structure/B10853792.png)

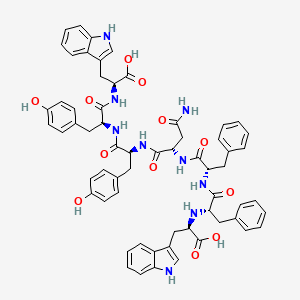
![1-[(1S)-2-(4-methylpiperazin-1-yl)-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride](/img/structure/B10853808.png)
![2-iodo-N-[3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indol-5-yl]benzenesulfonamide](/img/structure/B10853815.png)
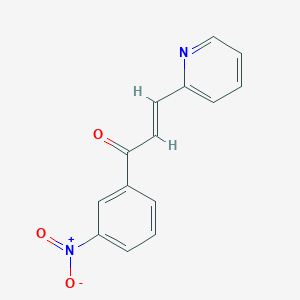
![3-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-7-(trifluoromethyl)-2H-indazole](/img/structure/B10853835.png)
